1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Physicochemical property

1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (PubChem CID 15994737, CAS 892274-44-1) is a fully substituted thieno[2,3-d]pyrimidine-2,4-dione bearing N1-benzyl, C5,C6-dimethyl, and N3-phenyl groups. The compound belongs to a class of non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists exemplified by the clinical candidate sufugolix (TAK-013), where the thieno[2,3-d]pyrimidine-2,4-dione core replaces the thienopyridin-4-one nucleus.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
Cat. No. B11450820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3
InChIKeyVOXUOFHZDZDYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione – Core Scaffold Identity and Physicochemical Profile for GnRH Antagonist Procurement


1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (PubChem CID 15994737, CAS 892274-44-1) is a fully substituted thieno[2,3-d]pyrimidine-2,4-dione bearing N1-benzyl, C5,C6-dimethyl, and N3-phenyl groups [1]. The compound belongs to a class of non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists exemplified by the clinical candidate sufugolix (TAK-013), where the thieno[2,3-d]pyrimidine-2,4-dione core replaces the thienopyridin-4-one nucleus [2]. Its computed XLogP3-AA of 4.6, zero hydrogen-bond donors, and molecular weight of 362.4 g/mol distinguish it from simpler mono‑substituted analogs [1].

Why 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by a Mono‑Substituted Thienopyrimidinedione


The N1-benzyl and N3-phenyl substituents are not interchangeable decorations; they jointly govern the lipophilicity, hydrogen‑bonding capacity, and conformational flexibility required for target engagement in the GnRH receptor antagonist series [1]. The patent family covering phenyl‑substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones explicitly defines the N3‑aryl group as essential for GnRH antagonism, with N1‑benzyl further tuning potency and oral bioavailability [2]. Replacing this compound with the simpler 3‑benzyl‑5,6‑dimethyl analog (PubChem CID 3075762) yields a >2.5‑unit drop in logP and introduces a hydrogen‑bond donor, fundamentally altering the physicochemical and pharmacological profile [3].

Quantitative Differentiation of 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione from Structurally Proximal Analogs


Lipophilicity (XLogP3-AA) Comparison Versus 3-Benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

The target compound exhibits an XLogP3-AA of 4.6, which is 1.7 log units higher than the 3-benzyl analog (XLogP3-AA 2.9) that lacks the N3-phenyl group [1][2]. This difference is driven by the addition of the phenyl ring at N3, replacing a polar N–H moiety with a hydrophobic aryl group.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Donor Count: Impact on Oral Bioavailability Potential

The target compound has zero hydrogen-bond donors (HBD = 0), whereas the 3-benzyl analog possesses one HBD (the N1–H) [1][2]. According to Lipinski's Rule of Five, HBD ≤ 5 is permissible, but within a congeneric series, a zero-HBD profile reduces desolvation penalty and can enhance membrane permeation, consistent with the design logic of the GnRH antagonist series [3].

Hydrogen bonding Oral bioavailability Drug design

Molecular Weight and Rotatable Bond Differentiation for Lead Optimization

With a molecular weight of 362.4 g/mol and 3 rotatable bonds, the target compound is 76 g/mol heavier than the 3-benzyl analog (286.4 g/mol, 2 rotatable bonds) [1][2]. The additional phenyl ring accounts entirely for the mass and flexibility increase, placing the compound in the mid‑range of typical oral drug space, while the comparator remains in the fragment‑like range.

Molecular weight Ligand efficiency Medicinal chemistry

Patent-Defined Essentiality of the N3-Phenyl Substituent for GnRH Antagonism

Chinese patent CN111574534B explicitly claims phenyl‑substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones as GnRH antagonists, with the N3-phenyl group present in every exemplary compound [1]. While individual IC50 values for the unelaborated core are not tabulated, the patent’s structure–activity relationship (SAR) establishes that replacement of the N3‑phenyl with hydrogen (as in the 3‑benzyl analog) results in loss of the GnRH antagonistic pharmacophore.

GnRH receptor Patent SAR Core scaffold

Application Scenarios Where 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Provides Decisive Advantage


Core Scaffold for Non-Peptide GnRH Antagonist Lead Optimization

The compound’s zero-HBD, logP 4.6 profile (Section 3, Evidence 1 and 2) positions it as an ideal starting point for lead optimization aimed at oral bioavailability. Its 362.4 g/mol mass leaves ample room for 6‑position elaboration (Section 3, Evidence 3), as demonstrated by the clinical candidate TAK‑013, which retains the N1‑benzyl,N3‑phenyl‑5,6‑dimethyl core [1].

IP‑Protected Pharmacophoric Core for Competitive Intelligence and FTO Analysis

As the minimal motif claimed in CN111574534B (Section 3, Evidence 4), this compound defines the boundary of the patent’s chemical space. A competitor seeking to design around the patent must deviate from the N3‑phenyl substitution, making this compound the reference standard for freedom‑to‑operate assessments [2].

Physicochemical Benchmarking of Thienopyrimidinedione Libraries

The computed property differences versus the 3‑benzyl analog (ΔlogP +1.7, ΔMW +76 g/mol, ΔHBD –1) provide a quantitative benchmark for library design (Section 3, Evidence 1–3). Procurement of both compounds allows medicinal chemists to experimentally validate the impact of N3‑arylation on solubility, permeability, and metabolic stability in a controlled pairwise fashion [3].

Quote Request

Request a Quote for 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.